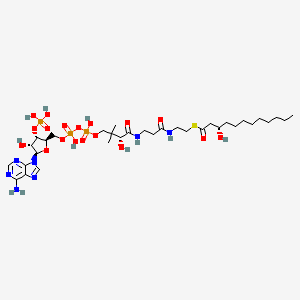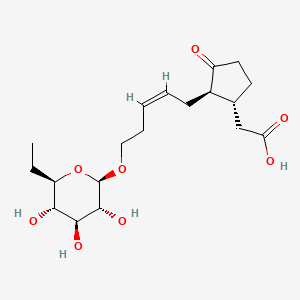
12-hydroxyjasmonic acid 12-O-beta-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-hydroxyjasmonic acid 12-O-beta-D-glucoside is a beta-D-glucoside. It derives from a 12-hydroxyjasmonic acid.
Aplicaciones Científicas De Investigación
Plant Growth and Development
12-Hydroxyjasmonic acid and its derivatives, including 12-O-beta-D-glucoside, play a significant role in plant growth and development. Miersch et al. (2007) found that these compounds are present in various plant organs and contribute to a partial switch-off in jasmonate signaling, influencing the expression of wound-inducible genes (Miersch et al., 2007). Additionally, Gidda et al. (2003) reported that 12-hydroxyjasmonate, a related compound, has tuber-inducing properties in plants (Gidda et al., 2003).
Bioactive Properties in Plants
Yang et al. (2017) isolated a new hydroxyjasmonic acid derivative from Polygonum capitatum, highlighting its potential role in plant bioactivity (Yang et al., 2017). Nakamura et al. (2011) discovered that 12-O-beta-D-glucopyranosyljasmonic acid acts as a leaf-closing factor in Samanea saman, demonstrating a specific physiological role in plant responses (Nakamura et al., 2011).
Inhibitory Effects on Enzymes
Koukoulitsa et al. (2007) investigated the inhibitory effect of 12-hydroxyjasmonic acid 12-O-beta-D-glucoside on soybean lipoxygenase, revealing its potential use in modulating enzyme activity (Koukoulitsa et al., 2007).
Antioxidant and Antibacterial Properties
Xu et al. (2014) studied the antioxidant and antibacterial activities of jasmonoid glucosides, including 12-hydroxyjasmonic acid derivatives, isolated from the fruit of Clausena lansium (Xu et al., 2014).
Molecular Recognition and Bioactivity
Ueda et al. (2015) conducted structure-activity relationship (SAR) studies on 12-O-beta-D-glucopyranosyljasmonic acid, highlighting the unique role of its glycone moiety in molecular recognition and bioactivity (Ueda et al., 2015).
Propiedades
Fórmula molecular |
C19H30O8 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
2-[(1R,2R)-2-[(Z)-5-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxypent-2-enyl]-3-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C19H30O8/c1-2-14-16(23)17(24)18(25)19(27-14)26-9-5-3-4-6-12-11(10-15(21)22)7-8-13(12)20/h3-4,11-12,14,16-19,23-25H,2,5-10H2,1H3,(H,21,22)/b4-3-/t11-,12-,14-,16-,17+,18-,19-/m1/s1 |
Clave InChI |
MUTMEENBPQXSKZ-XHNXTXELSA-N |
SMILES isomérico |
CC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC/C=C\C[C@@H]2[C@H](CCC2=O)CC(=O)O)O)O)O |
SMILES |
CCC1C(C(C(C(O1)OCCC=CCC2C(CCC2=O)CC(=O)O)O)O)O |
SMILES canónico |
CCC1C(C(C(C(O1)OCCC=CCC2C(CCC2=O)CC(=O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,4Z)-N-[(Z)-3-[(4R,6S,7R,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide](/img/structure/B1245638.png)

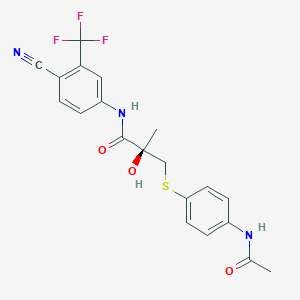

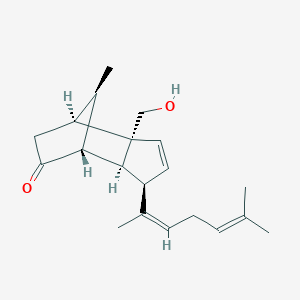
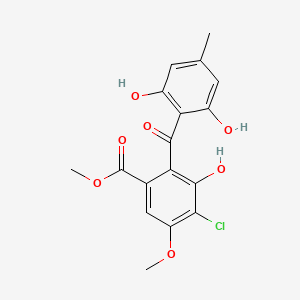
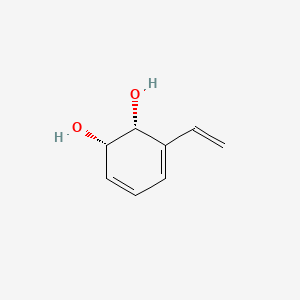
![(2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1245650.png)
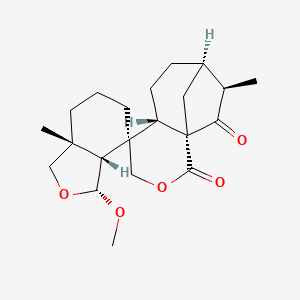
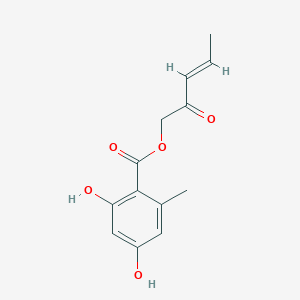
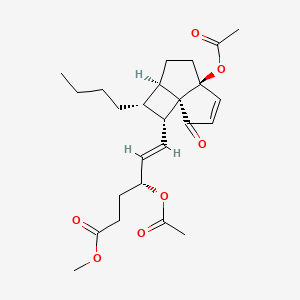
![9-[2-(4-Isopropylphenoxy)ethyl]adenine](/img/structure/B1245658.png)

